2-Chloro-1,3-bis(4-fluorophenyl)propane-1,3-dione

Description

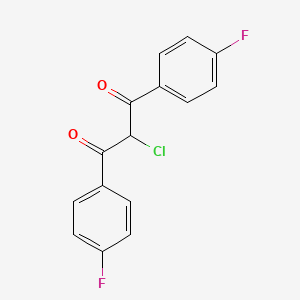

2-Chloro-1,3-bis(4-fluorophenyl)propane-1,3-dione is a halogenated diketone derivative characterized by a central propane-1,3-dione backbone substituted with a chlorine atom at the C2 position and two 4-fluorophenyl groups at the C1 and C3 positions. This structure confers unique electronic and steric properties, making it a compound of interest in organic synthesis, coordination chemistry, and materials science. Its reactivity is influenced by the electron-withdrawing fluorine substituents on the aromatic rings and the electrophilic nature of the diketone moiety.

Properties

IUPAC Name |

2-chloro-1,3-bis(4-fluorophenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF2O2/c16-13(14(19)9-1-5-11(17)6-2-9)15(20)10-3-7-12(18)8-4-10/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPLYWTHKDYOEET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(C(=O)C2=CC=C(C=C2)F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001233383 | |

| Record name | 2-Chloro-1,3-bis(4-fluorophenyl)-1,3-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937602-22-7 | |

| Record name | 2-Chloro-1,3-bis(4-fluorophenyl)-1,3-propanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,3-bis(4-fluorophenyl)-1,3-propanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Chloro-1,3-bis(4-fluorophenyl)propane-1,3-dione typically involves the reaction of 4-fluorobenzaldehyde with chloroacetyl chloride in the presence of a base, followed by cyclization and purification steps . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Chloro-1,3-bis(4-fluorophenyl)propane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Scientific Research Applications

2-Chloro-1,3-bis(4-fluorophenyl)propane-1,3-dione is used in various scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research on its potential therapeutic effects and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-bis(4-fluorophenyl)propane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione

- Substituents : Bromine at C2, 4-chlorophenyl groups at C1/C3.

- Molecular Weight : 372.04 g/mol (vs. ~354.7 g/mol estimated for the target compound).

- Key Differences: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce electrophilicity at the diketone core.

2-Chloro-1,3-bis(3,4-dichlorophenyl)propane-1,3-dione

- Substituents : Chlorine at C2, 3,4-dichlorophenyl groups at C1/C3.

- Molecular Weight : 396.48 g/mol.

- Key Differences : Additional chlorine atoms on the phenyl rings increase steric hindrance and hydrophobicity (logP = 6.16 vs. estimated logP ~5.5 for the target compound). The meta/para-chlorine substitution may disrupt conjugation compared to the para-fluorine arrangement, affecting ligand-metal binding efficiency .

2-Chloro-1,3-bis(3-methoxyphenyl)propane-1,3-dione

- Substituents : Methoxy groups at the meta positions of phenyl rings.

- Key Differences : Methoxy’s electron-donating nature contrasts sharply with fluorine’s electron withdrawal, reducing the diketone’s electrophilicity. This substitution likely decreases stability in acidic conditions but improves solubility in polar solvents .

Physicochemical Properties

Notes:

- The target compound’s lower molecular weight compared to dichlorophenyl analogs suggests improved bioavailability.

- Fluorine’s high electronegativity likely enhances dipole interactions, increasing melting points relative to methoxy or thiophene derivatives .

Biological Activity

Overview

2-Chloro-1,3-bis(4-fluorophenyl)propane-1,3-dione (CAS Number: 937602-22-7) is an organic compound with the molecular formula and a molecular weight of 294.68 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with chloroacetyl chloride in the presence of a base. This process is followed by cyclization and purification steps to yield the final product. The compound's unique structure, characterized by a chloro group and two fluorinated phenyl rings, influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exhibit enzyme inhibition or modulation of receptor functions , which can lead to significant biological effects. The specific pathways through which this compound operates are still under investigation but are believed to involve interactions that alter metabolic processes within cells.

Antimicrobial Activity

Research has indicated that compounds structurally related to this compound exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives possess significant antifungal activity against various pathogens while demonstrating less antibacterial efficacy .

Anticancer Potential

There is emerging evidence suggesting that this compound may have anticancer properties. In vitro studies have evaluated its effects on different cancer cell lines. For example, compounds similar in structure were tested against human breast cancer (MCF-7) cells and exhibited varying degrees of cytotoxicity with IC50 values indicating their potency . The following table summarizes some findings related to its anticancer activity:

| Compound | Cell Line | IC50 Value (µM) | Activity |

|---|---|---|---|

| Compound A | MCF-7 | 6.2 | Moderate |

| Compound B | HCT116 | 4.363 | High |

| Compound C | T47D | Not reported | Active |

Enzyme Inhibition

The compound has also been studied for its potential to inhibit key metabolic enzymes. Preliminary findings suggest that it may effectively inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases . This inhibition could provide a therapeutic avenue for conditions such as Alzheimer's disease.

Case Studies

Several case studies highlight the biological applications of this compound:

- Antifungal Screening : A study screened various derivatives against fungal strains and found that certain analogs exhibited superior antifungal activity compared to established antifungal agents.

- Cytotoxicity Assays : In vitro assays demonstrated that specific derivatives significantly reduced cell viability in cancer cell lines, suggesting potential as chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.